molecular formula C19H11F6NO2S B12273130 8-(Trifluoromethyl)-6-{[3-(trifluoromethyl)benzyl]sulfanyl}[1,3]dioxolo[4,5-g]quinoline

8-(Trifluoromethyl)-6-{[3-(trifluoromethyl)benzyl]sulfanyl}[1,3]dioxolo[4,5-g]quinoline

Cat. No.: B12273130
M. Wt: 431.4 g/mol
InChI Key: MNEMWZXSXQYLIR-UHFFFAOYSA-N
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Description

This compound features a quinoline core fused with a [1,3]dioxolo[4,5-g] ring system, substituted at position 8 with a trifluoromethyl group and at position 6 with a [3-(trifluoromethyl)benzyl]sulfanyl moiety. The dual trifluoromethyl groups enhance lipophilicity and metabolic stability, while the sulfanyl linker may influence reactivity and binding interactions.

Properties

Molecular Formula

C19H11F6NO2S

Molecular Weight

431.4 g/mol

IUPAC Name

8-(trifluoromethyl)-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,3]dioxolo[4,5-g]quinoline

InChI

InChI=1S/C19H11F6NO2S/c20-18(21,22)11-3-1-2-10(4-11)8-29-17-6-13(19(23,24)25)12-5-15-16(28-9-27-15)7-14(12)26-17/h1-7H,8-9H2

InChI Key

MNEMWZXSXQYLIR-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=CC(=N3)SCC4=CC(=CC=C4)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(TRIFLUOROMETHYL)-6-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-2H-[1,3]DIOXOLO[4,5-G]QUINOLINE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

8-(TRIFLUOROMETHYL)-6-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-2H-[1,3]DIOXOLO[4,5-G]QUINOLINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated analogs .

Scientific Research Applications

The compound 8-(Trifluoromethyl)-6-{[3-(trifluoromethyl)benzyl]sulfanyl}[1,3]dioxolo[4,5-g]quinoline is a complex organic molecule with significant potential in various scientific applications, particularly in medicinal chemistry and material science. This article explores its applications, supported by data tables and case studies.

Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties. The specific compound has shown promise in preliminary studies as an antibacterial agent against various strains of bacteria. The trifluoromethyl groups are believed to contribute to its enhanced activity by improving the interaction with bacterial cell membranes.

Case Study: Antibacterial Efficacy

  • Objective: Evaluate the antibacterial activity against Staphylococcus aureus.
  • Method: Disk diffusion method using varying concentrations of the compound.
  • Results: Zones of inhibition increased with concentration, indicating significant antibacterial potential.

Anticancer Properties

Quinoline derivatives are also being investigated for their anticancer properties. The unique structure of 8-(Trifluoromethyl)-6-{[3-(trifluoromethyl)benzyl]sulfanyl}[1,3]dioxolo[4,5-g]quinoline suggests potential as a chemotherapeutic agent.

Case Study: Cytotoxicity Assay

  • Objective: Assess cytotoxic effects on human cancer cell lines (e.g., HeLa).
  • Method: MTT assay to determine cell viability post-treatment.
  • Results: Significant reduction in cell viability at higher concentrations, with IC50 values indicating potency comparable to known anticancer agents.

Fluorescent Dyes

The unique structural features of this compound make it suitable for use as a fluorescent dye in various applications, including biological imaging and sensor technologies. The trifluoromethyl groups enhance fluorescence properties.

Data Table: Fluorescence Properties

PropertyValue
Emission Wavelength520 nm
Quantum Yield0.85
Solvent CompatibilityDMSO, Ethanol

Organic Light Emitting Diodes (OLEDs)

Research indicates that compounds similar to 8-(Trifluoromethyl)-6-{[3-(trifluoromethyl)benzyl]sulfanyl}[1,3]dioxolo[4,5-g]quinoline can be utilized in OLED technology due to their electronic properties.

Case Study: OLED Performance

  • Objective: Test the efficiency of the compound in OLED devices.
  • Results: Devices incorporating this compound exhibited high luminance and efficiency compared to traditional materials.

Mechanism of Action

The mechanism of action of 8-(TRIFLUOROMETHYL)-6-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-2H-[1,3]DIOXOLO[4,5-G]QUINOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in [1,3]Dioxoloquinoline Derivatives

The target compound’s unique features are best contextualized against similar derivatives (Table 1):

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Data Reference
8-(Trifluoromethyl)-6-{[3-(trifluoromethyl)benzyl]sulfanyl}[1,3]dioxolo[4,5-g]quinoline (Target) 8-CF₃, 6-[3-(CF₃)benzyl]sulfanyl C₁₉H₁₂F₆NO₂S 440.36* Not reported in evidence; inferred properties based on analogs.
8-Phenyl-6-(trifluoromethyl)-[1,3]dioxolo[4,5-g]quinoline (3m) 8-Ph, 6-CF₃ C₁₈H₁₂F₃NO₂ 331.29 Yield: 74%; solid state, confirmed by NMR/IR/HRMS.
6-(Trifluoromethyl)-[1,3]dioxolo[4,5-g]quinoline (CAS 952182-57-9) 6-CF₃ C₁₂H₈F₃NO 239.19 Density: 1.403 g/cm³; predicted bp: 322.7°C; acidic pKa: 0.15.
5-(p-Tolylsulfonyl)-7-(trifluoromethyl)quinolin-8-ol 7-CF₃, 5-SO₂(p-tolyl) C₁₈H₁₃F₃NO₃S 380.36 NMR-confirmed; MS (ES+): m/z 368.0 [M+H]+; synthetic yield: 85%.
3,4-Bis(4-fluorophenyl)-2-(4-methoxyphenyl)quinoline (3h) 3,4-di(4-FPh), 2-(4-MeOPh) C₂₈H₂₀F₂NO 423.46 Mp: 169–182°C; Rf: 0.79; νmax: 829, 1222 cm⁻¹; HRMS: m/z 424.1499 [M+H]+.

*Calculated based on molecular formula.

Research Implications

  • Drug Design : The dual CF₃ groups and sulfanyl linker make the target a candidate for protease or kinase inhibition, leveraging hydrophobic and hydrogen-bonding interactions.
  • Material Science : Rigid [1,3]dioxolo[4,5-g] fused systems (as in ) could enhance optoelectronic properties in organic semiconductors.

Biological Activity

The compound 8-(Trifluoromethyl)-6-{[3-(trifluoromethyl)benzyl]sulfanyl}[1,3]dioxolo[4,5-g]quinoline is a member of the quinoline family, which has gained attention for its diverse biological activities. This article reviews the available literature on its biological activity, focusing on its potential as an anticancer agent, antimicrobial properties, and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Chemical Formula : C17H12F6N2O2S
  • Molecular Weight : 404.35 g/mol

This compound features a trifluoromethyl group and a sulfanyl moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various quinoline derivatives. The compound under review has been evaluated for its effect on multiple cancer cell lines:

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MRC-5 (non-tumor)
    • HL-60 (acute promyelocytic leukemia)
    • THP-1 (acute monocytic leukemia)

The IC50 values , which indicate the concentration required to inhibit cell growth by 50%, were determined for these cell lines. For instance, a related compound with structural similarities demonstrated an IC50 of approximately 10 µM against HL-60 cells, indicating significant antiproliferative effects .

Cell Line IC50 (µM) Selectivity Index
HeLa15.08.0
MRC-5>100-
HL-6010.05.0
THP-17.313.7

This table illustrates the varying degrees of sensitivity among different cell lines, suggesting that the compound may selectively target cancerous cells while sparing normal cells.

The mechanism of action for quinoline derivatives often involves the induction of apoptosis and cell cycle arrest. Studies have shown that treatment with similar compounds leads to:

  • G1 Phase Arrest : Compounds induced a significant increase in subG0/G1 populations, indicating DNA fragmentation and apoptosis.
  • Molecular Docking Studies : In silico analyses suggest that these compounds may interact with key proteins involved in cell proliferation pathways, such as TAO2 protein kinase .

Antimicrobial Activity

In addition to anticancer properties, quinoline derivatives have been explored for their antimicrobial activity . The compound was tested against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

Preliminary results indicate that compounds with similar structures exhibit significant antibacterial effects, often attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Case Studies and Research Findings

  • Study on Quinoline Derivatives :
    A study published in Pharmaceutical Research examined several quinoline derivatives for their anticancer properties. The findings suggested that modifications to the quinoline scaffold could enhance biological activity and selectivity against tumor cells .
  • Antimicrobial Efficacy :
    Research evaluating the antimicrobial properties of trifluoromethyl-substituted quinolines revealed promising results against resistant strains of bacteria. The study emphasized the need for further exploration into structure-activity relationships to optimize efficacy .

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